molecular formula C9H18O2 B6153900 2-ethyl-3,3-dimethylpentanoic acid CAS No. 214692-25-8

2-ethyl-3,3-dimethylpentanoic acid

Cat. No.: B6153900
CAS No.: 214692-25-8
M. Wt: 158.2
InChI Key:
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Description

2-ethyl-3,3-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O2 It is a branched-chain carboxylic acid, characterized by the presence of an ethyl group and two methyl groups attached to the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,3-dimethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,3-dimethylpentanoic acid, with ethyl halides under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to promote the alkylation reaction. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions: 2-ethyl-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction of the carboxylic acid group can yield primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus trichloride for converting the carboxylic acid to acyl chloride, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Acyl chlorides and subsequent derivatives.

Scientific Research Applications

2-ethyl-3,3-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. Additionally, the branched structure of the compound may affect its binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

    3,3-dimethylpentanoic acid: Lacks the ethyl group, resulting in different chemical and physical properties.

    2-ethylhexanoic acid: Similar in structure but with a longer carbon chain, leading to variations in reactivity and applications.

    2,2-dimethylpentanoic acid: Another branched-chain carboxylic acid with distinct structural features.

Uniqueness: 2-ethyl-3,3-dimethylpentanoic acid is unique due to its specific branching pattern, which imparts distinct steric and electronic effects. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

214692-25-8

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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